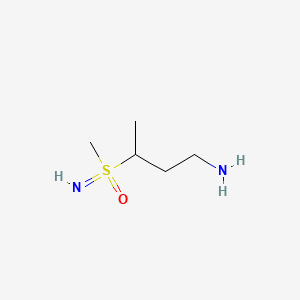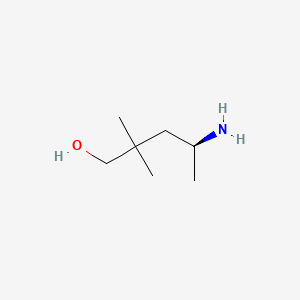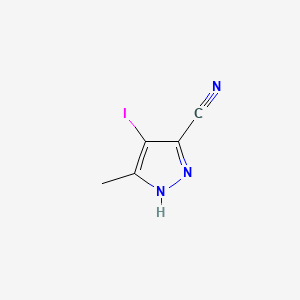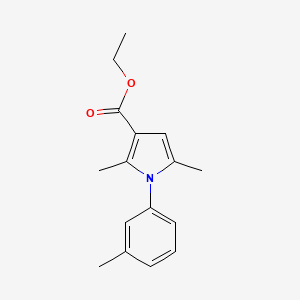
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone, also known as 4-ABIN-L6-S, is a type of organic compound that is used in scientific research. It is a versatile molecule that is used for a variety of purposes in the laboratory, including as a synthetic reagent, a ligand for metal complexes, and as a catalyst for organic reactions. 4-ABIN-L6-S has a number of unique properties that make it an attractive choice for use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone has been used in a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of organic compounds, as a ligand for metal complexes, and as a catalyst for organic reactions. Additionally, it has been used as a building block for the synthesis of novel organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of enzyme catalysis and in the development of new catalysts.
Mecanismo De Acción
The mechanism of action of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone is complex and not fully understood. It is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. Additionally, it is believed to act as an electron donor, donating electrons to other molecules, and as an electron acceptor, accepting electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone are not fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of lipids. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile molecule that can be used in a variety of scientific research applications. However, there are a few limitations to the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in laboratory experiments. It is not very stable and can decompose when exposed to light or heat. Additionally, it can react with other molecules and may interfere with the results of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone in scientific research. It could be used in the development of new catalysts for organic reactions. It could also be used in the study of enzyme catalysis and in the development of new drugs and pharmaceuticals. Additionally, it could be used in the development of new materials, such as polymers and dyes. Finally, it could be used in the study of biological processes, such as the metabolism of drugs, lipids, and carbohydrates.
Métodos De Síntesis
(4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone can be synthesized in a variety of ways, including through the use of an aldol-type condensation reaction. This reaction involves the reaction of two aldehydes, such as acetaldehyde and formaldehyde, in the presence of a base such as sodium hydroxide. The reaction results in the formation of a β-hydroxyaldehyde, which is then reacted with a sulfonyl chloride to form (4-aminobutan-2-yl)(imino)methyl-lambda6-sulfanone. Other methods of synthesis include the use of a Grignard reaction, as well as the use of a palladium-catalyzed reaction.
Propiedades
IUPAC Name |
3-(methylsulfonimidoyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2OS/c1-5(3-4-6)9(2,7)8/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCMIHYQKNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutan-2-yl)(imino)methyl-lambda6-sulfanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)


![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)